2-methoxy-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide
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Overview
Description
2-methoxy-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide is a synthetic organic compound belonging to the class of pyridazinone derivatives. This compound is characterized by its complex structure, which includes a pyridazinone core, a p-tolyl group, and a methoxyacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide typically involves multiple steps:
Formation of the Pyridazinone Core: The initial step involves the synthesis of the pyridazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the p-Tolyl Group: The p-tolyl group is introduced via a Friedel-Crafts acylation reaction, where the pyridazinone core reacts with p-tolyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Propyl Chain: The propyl chain is attached through a nucleophilic substitution reaction, where the pyridazinone derivative reacts with a propyl halide under basic conditions.
Methoxyacetamide Formation: Finally, the methoxyacetamide moiety is introduced by reacting the intermediate compound with methoxyacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the carbonyl group in the pyridazinone core to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be employed to replace the methoxy group with other substituents. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
2-methoxy-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and cancer.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes. For example, it could inhibit enzymes involved in inflammation or cancer cell proliferation.
Pathways: It may modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune responses, or the PI3K/Akt pathway, which is crucial for cell survival and growth.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)acetamide: Similar structure but with a phenyl group instead of a p-tolyl group.
2-methoxy-N-(3-(6-oxo-3-(m-tolyl)pyridazin-1(6H)-yl)propyl)acetamide: Similar structure but with an m-tolyl group instead of a p-tolyl group.
2-methoxy-N-(3-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)propyl)acetamide: Similar structure but with an o-tolyl group instead of a p-tolyl group.
Uniqueness
The uniqueness of 2-methoxy-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the p-tolyl group may enhance its interaction with certain molecular targets, potentially leading to more potent biological effects compared to its analogs.
Properties
IUPAC Name |
2-methoxy-N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-13-4-6-14(7-5-13)15-8-9-17(22)20(19-15)11-3-10-18-16(21)12-23-2/h4-9H,3,10-12H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQLXECPNJTJMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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